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molecular formula C16H17N3OS B8312351 N-ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

N-ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Cat. No. B8312351
M. Wt: 299.4 g/mol
InChI Key: CRTCKQKGRVXBBU-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

N-Ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine (55.4 mg, 0.185 mmol) was subjected to the procedure described for 2-[6-(ethylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol. Recrystallization from methanol gave 23.7 mg of the title compound as a pale yellow solid. 1H NMR δ ppm 9.75 (s, 1H) 8.67 (d, 1H) 8.03 (dd, 1H) 7.75 (d, 1H) 7.35 (d, 1H) 6.93 (dd, 1H) 6.75 (d, 1H) 3.63 (q, 2H) 3.07 (s, 3H) 1.11 (t, 3H); MS m/z (M+H) 286.
Quantity
55.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH3:21])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]3[CH:18]=[C:17](OC)[CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:6][N:5]=1)C.C(NC1N=CC(C2SC3C=[C:38]([OH:40])C=CC=3N=2)=CC=1)C>>[CH3:38][O:40][C:16]1[CH:17]=[CH:18][C:12]2[S:11][C:10]([C:7]3[CH:8]=[CH:9][C:4]([NH:3][CH3:21])=[N:5][CH:6]=3)=[N:14][C:13]=2[CH:15]=1

Inputs

Step One
Name
Quantity
55.4 mg
Type
reactant
Smiles
C(C)N(C1=NC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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